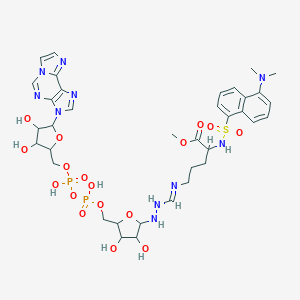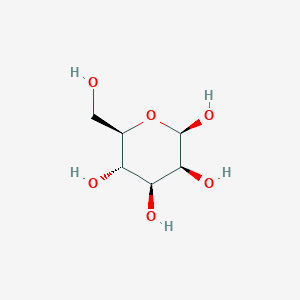![molecular formula C13H20N4S2 B020811 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine CAS No. 19844-43-0](/img/structure/B20811.png)
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolopyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins. Moreover, it has been proposed that it exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been reported to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it exhibits potent antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine. One of the potential directions is to investigate its potential as a photosensitizer for photodynamic therapy. Moreover, its use as a fluorescent probe for the detection of copper ions can be further explored. Additionally, its potential as a drug candidate for the treatment of various microbial infections and cancers can be investigated further. Furthermore, its solubility and bioavailability can be improved to enhance its efficacy in various applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-cyanothioacetamide with 1-octyl-3-methylimidazolium bromide and ammonium thiocyanate in the presence of potassium carbonate. The reaction leads to the formation of this compound in good yield.
Aplicaciones Científicas De Investigación
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Moreover, it has been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, it has been used as a fluorescent probe for the detection of copper ions.
Propiedades
Número CAS |
19844-43-0 |
|---|---|
Fórmula molecular |
C13H20N4S2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-octylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H20N4S2/c1-2-3-4-5-6-7-8-18-13-16-10-9-15-12(14)17-11(10)19-13/h9H,2-8H2,1H3,(H2,14,15,17) |
Clave InChI |
TZWWLPPMKDXTJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=CN=C(N=C2S1)N |
SMILES canónico |
CCCCCCCCSC1=NC2=CN=C(N=C2S1)N |
Sinónimos |
5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

